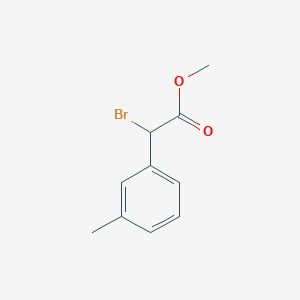
Methyl 2-bromo-2-(3-methylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-(3-methylphenyl)acetate is a chemical compound that is part of a broader class of organic molecules which often serve as intermediates in the synthesis of more complex chemical structures. The compound contains a bromine atom and a methylphenyl group attached to an acetate moiety, which can be involved in various chemical reactions due to the presence of the reactive bromine atom.
Synthesis Analysis
The synthesis of related bromoacetate compounds can be achieved through different methods. For instance, the preparation of (E)-alpha-bromoacrylates, which are structurally similar to methyl 2-bromo-2-(3-methylphenyl)acetate, can be efficiently synthesized using a novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, through the Honer-Wadsworth-Emmons (HWE) reaction with high stereoselectivity . This method provides a general approach for the synthesis of trisubstituted alkenes, which could potentially be applied to the synthesis of methyl 2-bromo-2-(3-methylphenyl)acetate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-bromo-2-(3-methylphenyl)acetate has been characterized using various spectroscopic techniques. For example, the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was determined using single-crystal data, revealing that molecules are linked by N—H⋯O hydrogen bonds . Additionally, the molecular structure of 2-(3-bromo-4-methoxyphenyl)acetic acid was elucidated, showing the orientation of substituents around the phenyl ring and the electron-withdrawing nature of the bromine atom . These studies provide insights into how substituents can affect the overall geometry and properties of the molecule.
Chemical Reactions Analysis
Bromoacetates are versatile intermediates in organic synthesis. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with a bromoacetate moiety, can undergo nucleophilic attack to form Michael adducts with dimethyl malonate and methyl acetoacetate . This demonstrates the reactivity of
Scientific Research Applications
Crystal Structure and Organic Synthesis
Crystal Structure Determination : Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound related to Methyl 2-bromo-2-(3-methylphenyl)acetate, was synthesized to study its crystal structure, showcasing the compound's utility in organic synthesis and structural biology (S. Lee, J. Ryu, & Junseong Lee, 2017).
Organic Experiment Design : An experiment designed to synthesize Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene via a Grignard reaction illustrates the compound's role in enhancing students' interest in scientific research and experimental skills (W. Min, 2015).
Material Science
Phospho Sugars Preparation : Research on the preparation of phospho sugar derivatives through reactions involving bromination and nucleophilic substitution reactions points to Methyl 2-bromo-2-(3-methylphenyl)acetate's utility in synthesizing novel materials with potential applications in biotechnology and material science (K. Ikai, Akihito Iida, & M. Yamashita, 1989).
Advanced Chemical Synthesis
Synthesis of Functionalized Compounds : The synthesis of functionalized 3-bromocoumarins through a simple one-pot bromination/Wittig/cyclization process demonstrates the role of Methyl 2-bromo-2-(3-methylphenyl)acetate in creating diverse chemical libraries, important for drug discovery and development (D. Audisio, S. Messaoudi, J. Brion, & M. Alami, 2010).
Mechanistic Studies
Electro-Oxidation Studies : Research on the oxidation of bromide at platinum electrodes in different solvents, including acetonitrile, provides insights into the electrochemical behaviors that can be applied in environmental chemistry and sensor development (G. D. Allen, Marisa C. Buzzeo, Constanza Villagrán, C. Hardacre, & R. Compton, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Bromoacetates, including methyl 2-bromo-2-(3-methylphenyl)acetate, are often used in organic synthesis as alkylating agents . They can react with various nucleophiles, including amines and phenols, which could be considered their targets .
Mode of Action
Methyl 2-bromo-2-(3-methylphenyl)acetate, like other bromoacetates, is an α-bromo ester . It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This allows the compound to form new bonds with its targets, altering their structure and potentially their function .
Biochemical Pathways
For instance, it could alkylate amino acids, disrupting protein structure and function
Pharmacokinetics
The compound’s bioavailability would likely be influenced by factors such as its lipophilicity and molecular weight . As a small, lipophilic molecule, it might be expected to cross biological membranes relatively easily, potentially leading to widespread distribution within the body.
Result of Action
For example, alkylation of DNA could lead to mutations, while alkylation of proteins could alter their function .
Action Environment
The action, efficacy, and stability of Methyl 2-bromo-2-(3-methylphenyl)acetate could be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH of its environment, as this could influence the availability of nucleophiles for reaction . Additionally, factors such as temperature and the presence of other reactive species could potentially influence the compound’s stability and reactivity .
properties
IUPAC Name |
methyl 2-bromo-2-(3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPHTQJGJMISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-(3-methylphenyl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)
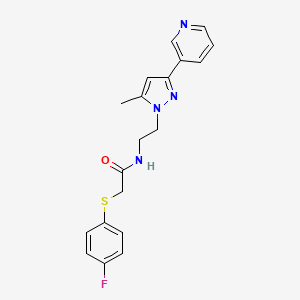
![Ethyl 4-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2532570.png)

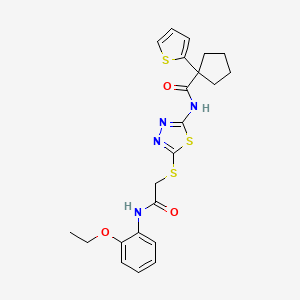
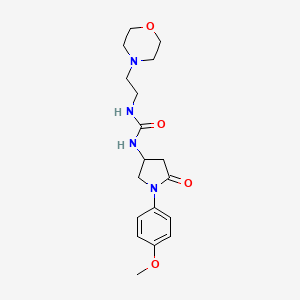
![N-[(5-bromofuran-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2532576.png)
![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)
![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)
![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)
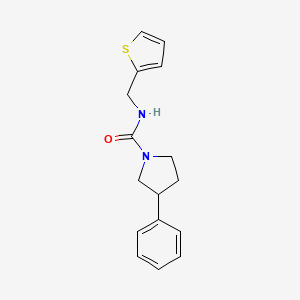
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)